The compound is derived from 2,5-dimethoxyphenylacetone through a hydrazine reaction. Its molecular formula is , and it has a molecular weight of approximately 208.22 g/mol. The IUPAC name for this compound is 2-(2,5-dimethoxyphenyl)acetohydrazide, and it can be identified by its InChI key: JXKZKZQYBHQVJO-UHFFFAOYSA-N. It is primarily used in non-human research contexts and is not intended for therapeutic applications.
The synthesis of 2-(2,5-Dimethoxyphenyl)acetohydrazide typically involves the following steps:
The molecular structure of 2-(2,5-Dimethoxyphenyl)acetohydrazide features:
InChI=1S/C10H12N2O3/c1-7-4-5-9(11-8(7)12)10(13)14-6-3/h4-6H,1-3H3,(H,11,12)(H,13,14)The structure can be visualized using computational chemistry tools that depict the spatial arrangement of atoms and bonds.
The compound can participate in various chemical reactions due to its functional groups:
While specific biological mechanisms for 2-(2,5-Dimethoxyphenyl)acetohydrazide are not extensively documented, compounds with similar structures often exhibit:
Studies suggest that derivatives of hydrazides may interact with various biological targets including enzymes and receptors, leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Melting Point | Approximately 120 °C |
| Boiling Point | Not extensively studied |
| Density | Not available |
This compound exemplifies the versatility of hydrazides in various fields of research and highlights ongoing interest in their synthetic utility and biological potential.
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0